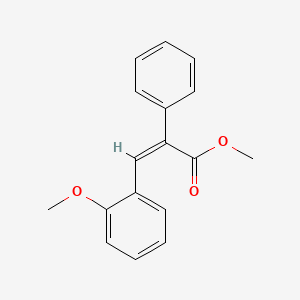
methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of esters and is characterized by the presence of a methoxyphenyl group and a phenylprop-2-enoate moiety. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
2-Methoxyphenylacetic acid+MethanolH2SO4Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxyacetophenone.
Reduction: Formation of 2-methoxyphenylethanol.
Substitution: Formation of various substituted phenylprop-2-enoates.
Aplicaciones Científicas De Investigación
Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl cinnamate: Similar ester structure but lacks the methoxy group.
Ethyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate: Similar structure but with a different geometric isomer (E instead of Z).
Uniqueness
Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate is unique due to its specific geometric configuration (Z-isomer) and the presence of a methoxy group, which can influence its reactivity and biological activity. The combination of these structural features makes it distinct from other similar compounds and contributes to its specific properties and applications.
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-7-6-10-14(16)12-15(17(18)20-2)13-8-4-3-5-9-13/h3-12H,1-2H3/b15-12- |
Clave InChI |
UUSSHPCKCXANHC-QINSGFPZSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)OC |
SMILES canónico |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


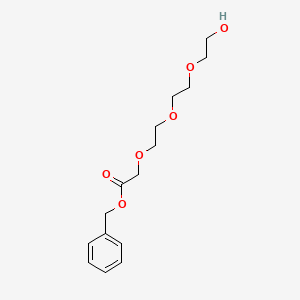
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)

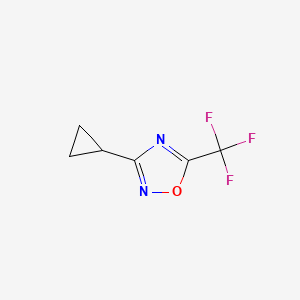
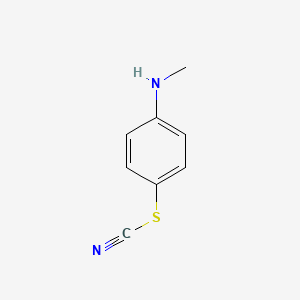
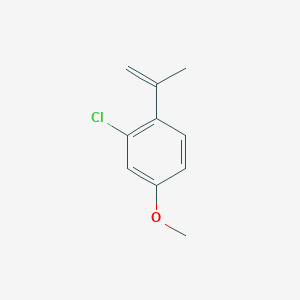
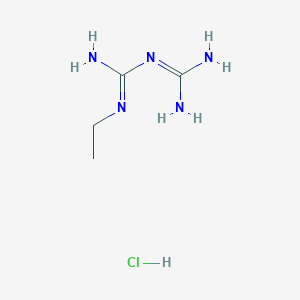
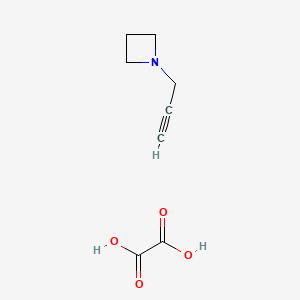
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
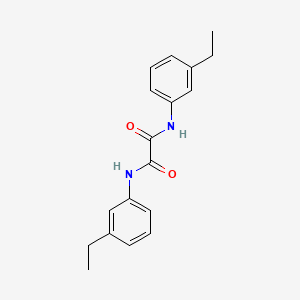
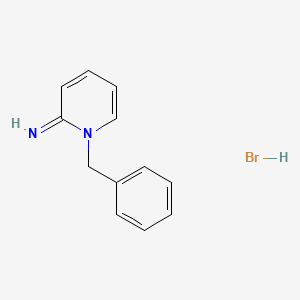
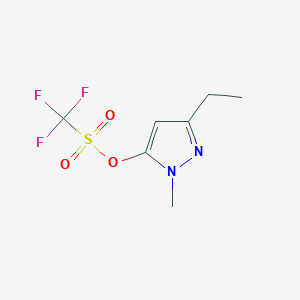
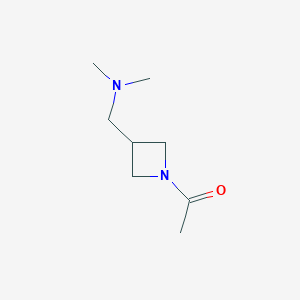
![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)
